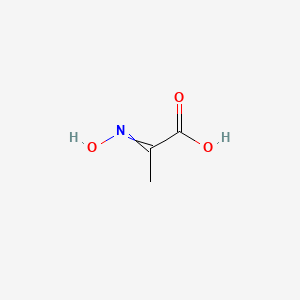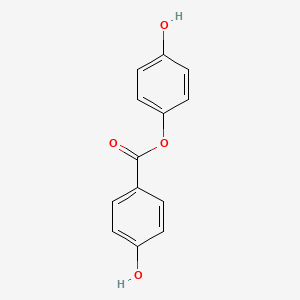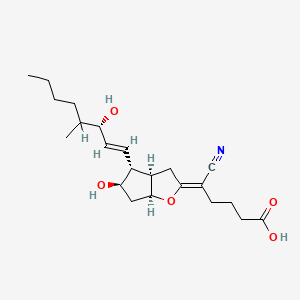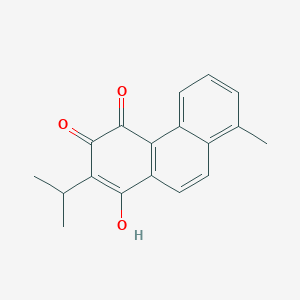
Danshenxinkun B
Vue d'ensemble
Description
Synthesis Analysis
Although specific synthesis details of Danshenxinkun B are not directly provided, its extraction and purification from Danshen have been well-documented. A high-speed counter-current chromatography (HSCCC) method has been developed for the preparative separation and purification of Danshenxinkun B along with other diterpenoids from Salvia miltiorrhiza (H. B. Li & F. Chen, 2001).
Molecular Structure Analysis
Danshenxinkun B is part of a study that reports its isolation along with other antioxidative components from Danshen, indicating its complex molecular structure which contributes to its antioxidative properties (K. Zhang et al., 1990).
Chemical Reactions and Properties
The chemical properties of Danshenxinkun B, particularly its role in biological systems, have been studied, although specific chemical reactions have not been detailed. Its protective effect against oxidized low-density lipoprotein (ox-LDL)-induced injury in human umbilical vein endothelial cells suggests significant biochemical activity, inhibiting pyroptosis and the NF-κB/NLRP3 pathway (H. Li et al., 2023).
Physical Properties Analysis
The specific physical properties of Danshenxinkun B, such as solubility, melting point, and molecular weight, are not directly reported in the available literature. However, its purification through HSCCC suggests its distinct physical properties that allow for its separation from similar compounds (H. B. Li & F. Chen, 2001).
Chemical Properties Analysis
Danshenxinkun B's chemical properties, particularly its antioxidant activity, are highlighted in its isolation from Danshen, indicating its potential for beneficial health effects. Its role in protecting endothelial cells from oxidative stress by modulating inflammatory pathways underscores its significant chemical-biological interaction (H. Li et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJIAVGFMTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415770 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Danshenxinkun B | |
CAS RN |
65907-76-8 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Danshenxinkun B in protecting against oxidized low-density lipoprotein (ox-LDL) induced injury?
A1: Research indicates that Danshenxinkun B exerts its protective effect against ox-LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by inhibiting pyroptosis, a type of programmed cell death. [] This inhibition is mediated through the suppression of the NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and pyroptosis. []
Q2: What are the key findings from in vitro studies on the effects of Danshenxinkun B on ox-LDL-treated HUVECs?
A2: In studies using ox-LDL-treated HUVECs, Danshenxinkun B demonstrated a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell injury. [] Additionally, it significantly decreased the mRNA expression of key pyroptosis-related genes, including NF-κB1, NLRP3, gasdermin D (GSDMD), and interleukin-1β (IL-1β). [] Furthermore, Danshenxinkun B treatment effectively lowered the protein levels of NF-κB1, NLRP3, IL-1β, GSDMD-N, and caspase-1. [] These findings suggest a potent anti-pyroptotic effect of Danshenxinkun B in the context of ox-LDL-induced injury.
Q3: Which plant sources have been reported to contain Danshenxinkun B?
A3: Danshenxinkun B has been isolated from several plant sources, including:
Q4: What is the structural classification of Danshenxinkun B?
A4: Danshenxinkun B belongs to the class of diterpenoid quinones. These compounds are characterized by a core structure consisting of four isoprene units (C20) often containing quinone moieties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



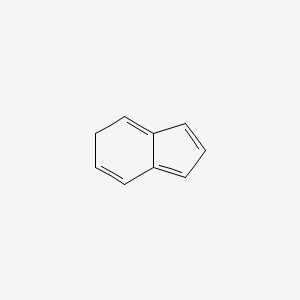

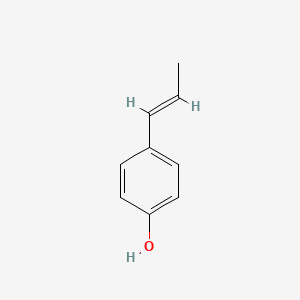
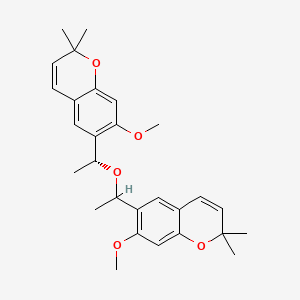
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)
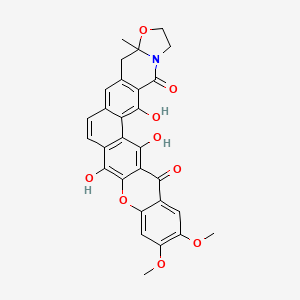
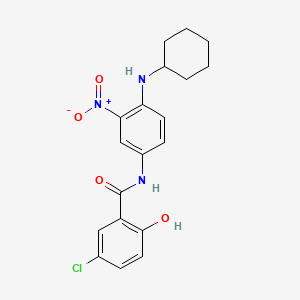
![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)

